Phosphinic acid, methyl(4-nitrophenyl)-
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Overview
Description
Phosphinic acid, methyl(4-nitrophenyl)- is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphinic acid group attached to a methyl group and a 4-nitrophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, methyl(4-nitrophenyl)- typically involves the reaction of methylphosphonic acid with 4-nitrophenol under specific conditions. One common method includes the use of hydrochloric acid as a catalyst in ethanol, resulting in the formation of the desired phosphinic acid . Another approach involves the use of trimethylsilyl halides or boron tribromide for the cleavage of the C-O bond .
Industrial Production Methods
Industrial production of phosphinic acid, methyl(4-nitrophenyl)- often employs large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts such as hydrochloric acid or trimethylsilyl halides ensures efficient conversion and high yields .
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, methyl(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions often target the nitro group, converting it to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Sodium dichromate and sulfuric acid are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the nitro group.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted phosphinic acids depending on the nucleophile used.
Scientific Research Applications
Phosphinic acid, methyl(4-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly metalloproteases.
Medicine: Explored for its antibacterial properties and potential use in drug development.
Industry: Utilized as a flame retardant and in the production of polymers with phosphinic acid functionalities.
Mechanism of Action
The mechanism by which phosphinic acid, methyl(4-nitrophenyl)- exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of metalloproteases, interfering with their catalytic activity . This interaction often involves coordination with metal ions present in the enzyme’s active site, leading to inhibition of enzyme function .
Comparison with Similar Compounds
Similar Compounds
Phosphonic acids: Similar in structure but differ in the oxidation state of phosphorus.
Phosphonates: Esters of phosphonic acids, often used in similar applications but with different reactivity profiles.
Uniqueness
Phosphinic acid, methyl(4-nitrophenyl)- is unique due to its specific combination of a phosphinic acid group with a 4-nitrophenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring specific enzyme inhibition or flame retardant properties .
Properties
CAS No. |
81349-02-2 |
---|---|
Molecular Formula |
C7H8NO4P |
Molecular Weight |
201.12 g/mol |
IUPAC Name |
methyl-(4-nitrophenyl)phosphinic acid |
InChI |
InChI=1S/C7H8NO4P/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,11,12) |
InChI Key |
ZHMBLBLPJBIEKC-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C1=CC=C(C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
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